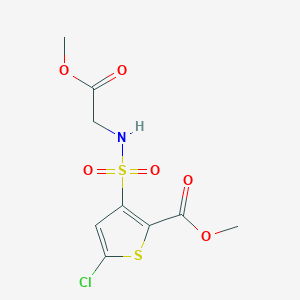

Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate

Description

Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate (CAS: 906522-87-0) is a sulfamoyl-substituted thiophene derivative with a molecular formula of C₉H₁₀ClNO₆S₂ and a molecular weight of 327.75 g/mol . Structurally, it features a thiophene ring substituted at the 3-position with a sulfamoyl group linked to a 2-methoxy-2-oxoethyl moiety and at the 5-position with a chlorine atom. The methyl ester at the 2-position enhances its stability and lipophilicity, making it a key intermediate in pharmaceutical synthesis. This compound is notably associated with Lornoxicam, a nonsteroidal anti-inflammatory drug (NSAID), where it is identified as a synthesis intermediate or impurity . Its design leverages the sulfamoyl group’s role in hydrogen bonding and target interactions, common in enzyme inhibitors and receptor modulators .

Properties

IUPAC Name |

methyl 5-chloro-3-[(2-methoxy-2-oxoethyl)sulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO6S2/c1-16-7(12)4-11-19(14,15)5-3-6(10)18-8(5)9(13)17-2/h3,11H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOKLCGTXCHVRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNS(=O)(=O)C1=C(SC(=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501133891 | |

| Record name | Methyl 5-chloro-3-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501133891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906522-87-0 | |

| Record name | Methyl 5-chloro-3-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=906522-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-chloro-3-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501133891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiophenecarboxylic acid, 5-chloro-3-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with methoxycarbonylmethylamine in the presence of a sulfonylating agent . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran (THF) and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate is primarily recognized as an intermediate in the synthesis of lornoxicam, a non-steroidal anti-inflammatory drug (NSAID). Lornoxicam is used for its analgesic and anti-inflammatory properties, making this compound crucial in the pharmaceutical manufacturing process . The synthesis pathway typically involves several steps where this compound serves as a key building block.

2. Antimicrobial Activity

Research indicates that compounds related to this compound exhibit antimicrobial properties. The presence of the sulfamoyl group is significant in enhancing the antimicrobial efficacy against various pathogens. Studies have shown that derivatives of thiophene compounds can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

Case Study 1: Synthesis of Lornoxicam

In a study focused on the synthesis of lornoxicam, this compound was utilized as an essential intermediate. The researchers highlighted the efficiency of this compound in facilitating the formation of lornoxicam with improved yield and purity compared to other synthetic routes .

Case Study 2: Antimicrobial Testing

A recent investigation evaluated the antimicrobial properties of various thiophene derivatives, including this compound. The results demonstrated significant activity against Gram-positive bacteria, supporting further exploration into its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate involves its role as an intermediate in the synthesis of lornoxicam. Lornoxicam exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate pain and inflammation . The compound itself may interact with various molecular targets and pathways, but its primary significance lies in its role in drug synthesis .

Comparison with Similar Compounds

Table 1: Key Comparative Data

Key Comparative Insights

Thifensulfuron-methyl replaces the thiophene’s sulfamoyl with a triazine-carbamoyl group, shifting activity from anti-inflammatory to herbicidal by targeting plant-specific enzymes .

Pharmacological vs. Agricultural Applications :

- The PPARδ inhibitor ST247 shares the thiophene-2-carboxylate core but incorporates a bulkier aryl-sulfamoyl group, enabling nuclear receptor antagonism critical for metabolic studies .

- In contrast, Methyl 5-chloro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate ’s trimethoxyphenyl moiety enhances tubulin-binding affinity, highlighting substituent-driven divergence into anticancer applications .

Synthetic Utility :

- The unsubstituted analog (Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate) lacks the 5-chloro group, reducing steric hindrance and making it a versatile intermediate for further derivatization .

Biological Activity

Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate (CAS No. 906522-87-0) is a synthetic compound with potential biological activities. It belongs to the thiophene family, which is known for diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNOS

- Molecular Weight : 327.76 g/mol

- Structure : The compound features a thiophene ring with a chloro substituent and a sulfamoyl group attached to an oxoethyl side chain.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiophene derivatives. For instance, compounds similar in structure to this compound have shown promising results against various bacterial strains.

- Mechanism of Action : The antibacterial activity is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Case Study : A related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 3.125 mg/mL against XDR Salmonella Typhi, indicating significant efficacy compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

Thiophene derivatives have also been explored for their anticancer potential.

- Mechanism of Action : The anticancer effects are believed to arise from the induction of apoptosis in cancer cells and inhibition of tumor cell proliferation.

- Research Findings : In vitro studies have shown that certain thiophene-based compounds exhibit cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and A-549 (lung cancer). These compounds often interact with specific cellular targets leading to cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more effective derivatives. The presence of specific functional groups, such as the sulfamoyl and methoxy groups, significantly influences the biological activity.

| Compound | Structural Features | MIC (mg/mL) | Activity |

|---|---|---|---|

| Compound A | Thiophene ring + sulfamoyl | 3.125 | Antibacterial |

| Compound B | Thiophene ring + oxoethyl | 5.0 | Anticancer |

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available thiophene derivatives. The process includes:

- Formation of Thiophene Derivative : Starting with a substituted thiophene carboxylic acid.

- Sulfamoylation : Introducing the sulfamoyl group through nucleophilic substitution reactions.

- Final Esterification : Converting the carboxylic acid into the corresponding methyl ester.

Q & A

Basic: What synthetic routes are commonly employed for the preparation of Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate, and how is its structural integrity confirmed?

Methodological Answer:

The compound is typically synthesized via sulfamoylation of a thiophene precursor. A key route involves reacting 5-chlorothiophene-2-carboxylate derivatives with sulfamoyl chloride intermediates under controlled anhydrous conditions. For example, the N-(2-methoxy-2-oxoethyl)sulfamoyl group is introduced through nucleophilic substitution or coupling reactions. Post-synthesis, structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR): H and C NMR verify substituent positions, with characteristic shifts for the sulfamoyl group (~3.3 ppm for methoxy protons) and thiophene backbone.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed m/z 293.31 for [M+H] ).

- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~1700 cm confirm ester carbonyl groups, while sulfonamide N-H stretches appear near 3300 cm .

Advanced: What impurities are commonly observed during synthesis, and how can they be resolved using chromatographic techniques?

Methodological Answer:

Common impurities include:

- Unreacted sulfamoyl chloride intermediates (detected via LC-MS).

- Regioisomeric byproducts from competing sulfamoylation at alternative thiophene positions.

- Hydrolysis products (e.g., free carboxylic acids under moisture exposure).

Resolution:

- Reverse-Phase HPLC with UV/Vis Detection: A C18 column (5 µm, 250 mm × 4.6 mm) using a gradient of acetonitrile/water (0.1% formic acid) achieves baseline separation. Impurities elute earlier (lower retention) than the target compound due to reduced hydrophobicity .

- LC-MS/MS: Identifies trace impurities by fragmentation patterns (e.g., m/z 277 for dechlorinated byproducts).

Basic: How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization: Vapor diffusion with solvents like ethyl acetate/hexane yields suitable crystals.

- Data Collection: A diffractometer (e.g., Bruker D8 Venture) collects reflections at low temperature (100 K) to minimize thermal motion.

- Refinement: SHELX programs (e.g., SHELXL) refine atomic coordinates and thermal parameters. WinGX provides a graphical interface for Fourier map analysis and disorder modeling .

Advanced: How can computational modeling predict the compound’s interaction with cyclooxygenase (COX) enzymes, given its structural similarity to Lornoxicam?

Methodological Answer:

- Molecular Docking (AutoDock Vina): The compound’s 3D structure (optimized via DFT at the B3LYP/6-31G* level) is docked into COX-2’s active site (PDB ID: 5KIR). Key interactions include:

- Hydrogen bonding between the sulfamoyl group and Arg120.

- π-Stacking of the thiophene ring with Tyr385.

- Molecular Dynamics (MD) Simulations (GROMACS): Assess binding stability over 100 ns, calculating root-mean-square deviation (RMSD) to validate pose retention .

Advanced: What experimental design is optimal for assessing its stability under hydrolytic and oxidative conditions?

Methodological Answer:

- Hydrolytic Stability: Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C. Withdraw aliquots at 0, 6, 12, 24, and 48 h. Analyze via HPLC for degradation (e.g., ester hydrolysis to carboxylic acid).

- Oxidative Stability: Expose to 3% HO at 40°C. Monitor sulfamoyl group oxidation to sulfonic acid derivatives using LC-MS.

- Light Stability: Use a photostability chamber (ICH Q1B guidelines) to identify photodegradants .

Basic: What ecotoxicological parameters are critical for safety profiling, and how are they determined?

Methodological Answer:

- Acute Aquatic Toxicity:

- Fish LC: OECD Test Guideline 203 exposes zebrafish to 0.1–10 mg/L for 96 hr.

- Daphnia EC: OECD 202 evaluates immobilization at 24–48 hr (reported >0.574 mg/L) .

- Chronic Toxicity: Algal growth inhibition (OECD 201) assesses effects on Pseudokirchneriella subcapitata.

Advanced: How does modifying the sulfamoyl substituent (e.g., N-alkyl vs. N-aryl) impact bioactivity?

Methodological Answer:

- Comparative SAR Study: Synthesize analogs with varying sulfamoyl groups (e.g., N-methyl, N-phenyl).

- In Vitro COX-1/COX-2 Inhibition Assay: Use ELISA to measure prostaglandin E (PGE) levels in human whole blood.

Basic: What regulatory considerations apply to its use in pharmaceutical research?

Methodological Answer:

- REACH Compliance: Requires submission of tonnage-dependent data (e.g., ≥1 tonne/year) on ecotoxicity and genotoxicity .

- ICH Guidelines: Stability testing (Q1A–Q1E) ensures batch consistency.

- Genotoxicity Screening: Ames test (OECD 471) and micronucleus assay (OECD 487) assess mutagenic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.